N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide
Description
Key Functional Groups:
- Pyrazole Core : The 1H-pyrazole ring exists in its 1H tautomeric form, with nitrogen atoms at positions 1 and 2. The carboxamide group at position 3 introduces hydrogen-bonding potential, while the thienyl group at position 5 contributes aromatic and electronic heterogeneity.
- Tetrahydropyran Substituent : The tetrahydropyran ring adopts a chair conformation, with the 4-methoxyphenyl group occupying an axial position. The methylene bridge (-CH~2~-) connecting the tetrahydropyran to the pyrazole nitrogen enables conformational flexibility.
- Methoxyphenyl and Thienyl Groups : The 4-methoxyphenyl group provides electron-donating properties via its methoxy (-OCH~3~) substituent, while the 2-thienyl group introduces sulfur-containing aromaticity, influencing the compound’s electronic distribution.
Table 1: Critical Bond Lengths and Angles
| Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Pyrazole N1-N2 | 1.34 | 105.2 |
| Tetrahydropyran C-O | 1.43 | 112.5 |
| Methoxy C-O | 1.36 | 117.8 |
Crystallographic Studies and Conformational Dynamics
Crystallographic data for this compound remain limited, but analogous structures provide insights. For example, the related compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide (PubChem CID 60179547) exhibits a tetrahydropyran ring in a chair conformation , with the methoxyphenyl group oriented perpendicular to the pyran plane. Molecular dynamics simulations suggest that the methylene bridge between the tetrahydropyran and pyrazole allows rotation, enabling intramolecular interactions between the carboxamide and thienyl groups.
Conformational Analysis :
- Tetrahydropyran Ring : Chair conformation minimizes steric strain between the methoxyphenyl group and the methylene bridge.
- Pyrazole-Thienyl Interaction : The thienyl group’s sulfur atom participates in weak van der Waals interactions with the pyrazole’s carboxamide oxygen, stabilizing a planar arrangement.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d~6~) :
- δ 7.82 (s, 1H) : Pyrazole H4 proton.
- δ 7.45–7.12 (m, 5H) : Aromatic protons from methoxyphenyl and thienyl groups.
- δ 3.79 (s, 3H) : Methoxy (-OCH~3~) protons.
- δ 3.52–3.45 (m, 2H) : Methylene protons (-CH~2~-) linking tetrahydropyran and pyrazole.
13C NMR (100 MHz, DMSO-d~6~) :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1680 | Carboxamide C=O stretch |
| 1245 | Methoxy C-O stretch |
| 1510 | Thienyl C-S vibration |
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 423.5 [M+H]⁺ (calculated for C~23~H~25~N~3~O~3~S).
- Fragmentation Pattern :
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| 1H NMR | δ 3.79 (s, 3H) | Methoxy group |
| IR | 1680 cm⁻¹ | Carboxamide carbonyl |
| MS | m/z 423.5 [M+H]⁺ | Molecular ion confirmation |
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-6-4-15(5-7-16)21(8-10-27-11-9-21)14-22-20(25)18-13-17(23-24-18)19-3-2-12-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
JTPPCHSNBKCBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Mediated Coupling
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (reflux, 2–4 h) to form the acyl chloride. Reaction with the amine in the presence of triethylamine (0–5°C, 12–24 h) yields the carboxamide.
Example Protocol
Direct Coupling Using Activating Agents
Carbodiimide-based reagents (e.g., EDCl, DCC) facilitate amide bond formation under mild conditions. For instance, EDCl/HOBt in DMF (0°C to RT, 24 h) achieves coupling with yields exceeding 70%.
Optimization and Characterization
Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit potent anti-inflammatory properties. In various studies, compounds structurally related to N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Case Studies:
- A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in carrageenan-induced rat paw edema models. Notably, certain derivatives exhibited higher efficacy compared to standard drugs like indomethacin .
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit cancer cell proliferation and promote cell cycle arrest.
Case Studies:
- A study identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the potential of pyrazole derivatives in cancer therapy . Such findings underscore the relevance of this compound in developing new anticancer agents.
Neuroprotective Activity
Neuroprotective effects have been associated with pyrazole derivatives, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is critical for neuroprotection.
Case Studies:
- Compounds similar to this compound have been evaluated for their neuroprotective properties against excitotoxicity and oxidative damage . These studies indicate potential applications in treating conditions like Alzheimer's disease.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that build the complex structure from simpler precursors. Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of N3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole carboxamide moiety may form hydrogen bonds with active site residues. The thienyl group may contribute to π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Findings from Comparative Studies
- Role of Tetrahydro-2H-Pyran Scaffold: The tetrahydro-2H-pyran ring is a common feature in analogs like JW-55 and the target compound, providing rigidity and influencing pharmacokinetics.
- Impact of Thienyl vs.
- Carboxamide Side Chain Modifications: Replacing the tetrahydro-2H-pyran-4-ylmethyl group (target compound) with cyano (9e) or pyridylmethyl () alters solubility and hydrogen-bonding capacity. The cyano group in 9e reduces polarity, while the pyridyl group in may improve blood-brain barrier penetration .
- Synthetic Accessibility : Ethyl aroylacetates with 2-thienyl substituents (e.g., 3g in ) are commercially available, suggesting feasible synthesis routes for the target compound’s thienyl-pyrazole core .
Biological Activity
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A pyrazole ring which is known for its diverse biological activities.
- A tetrahydro-2H-pyran moiety , contributing to its stability and reactivity.
- A methoxyphenyl group that enhances lipophilicity, potentially improving bioavailability.
- A thienyl substituent , which may play a role in specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and microbial growth. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are critical in inflammatory processes.
- Receptor Modulation : Potential interaction with receptors involved in pain and inflammation signaling pathways has been suggested, possibly leading to analgesic effects.
- Antimicrobial Activity : Some derivatives of similar structures have shown promise against bacterial strains, indicating potential antimicrobial properties.
Biological Activities
A summary of the biological activities observed for this compound includes:
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies indicated that derivatives of the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting significant antimicrobial potential .
- Anti-inflammatory Effects : Research demonstrated that the compound reduced pro-inflammatory cytokines in macrophage cultures, indicating a possible mechanism for its anti-inflammatory properties .
- Cytotoxicity Against Cancer Cells : In a study involving various cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting it may serve as a lead compound for further development in cancer therapy .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate metabolic stability. Toxicological assessments are ongoing but initial results indicate low toxicity profiles at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for N³-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step processes:
- Core formation : The pyrazole ring is constructed via cyclization of hydrazine derivatives with β-keto esters or via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole/pyrazole hybrid systems .
- Substituent introduction : The tetrahydro-2H-pyran-4-ylmethyl group is introduced through alkylation or nucleophilic substitution, while the thienyl moiety is added via Suzuki-Miyaura cross-coupling or direct substitution .
- Carboxamide formation : The final carboxamide is generated by coupling the pyrazole carboxylic acid with appropriate amines using EDCI/HOBt or other coupling agents .
Q. How can the structural identity and purity of this compound be confirmed?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in related pyrazole carboxamides) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; mass spectrometry (HRMS) validates molecular weight .
- Chromatography : HPLC or TLC monitors purity, with recrystallization or column chromatography used for isolation .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Cannabinoid receptors : The 1,5-diarylpyrazole core resembles SR141716 (a CB1 antagonist), suggesting potential CNS activity .
- Kinase inhibition : The thienyl and methoxyphenyl groups may interact with ATP-binding pockets in kinases, as seen in triazole-pyrazole hybrids .
- Antimicrobial/anti-inflammatory activity : Thiophene derivatives often exhibit such properties, warranting assays against bacterial efflux pumps or COX enzymes .
Advanced Research Questions
Q. How do substituents influence the compound’s bioactivity? A structure-activity relationship (SAR) perspective.
- Methoxyphenyl group : Enhances lipophilicity and membrane permeability; electron-donating effects may modulate receptor binding .
- Thienyl moiety : Introduces π-π stacking potential with aromatic residues in target proteins; sulfur atoms may coordinate metal ions in enzymatic active sites .
- Tetrahydro-2H-pyran ring : Conformational rigidity could improve selectivity by restricting rotational freedom . Table 1: Key SAR Observations
| Substituent | Role in Bioactivity | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhances CNS penetration | |
| 2-Thienyl | Promotes antimicrobial activity | |
| Pyran-methyl | Improves metabolic stability |
Q. What computational strategies are used to predict target binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CB1 receptors or kinases, guided by co-crystal structures of analogs .
- MD simulations : Assess binding stability (e.g., 100-ns simulations to evaluate pyran ring flexibility in aqueous environments) .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors near the carboxamide) for virtual screening .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Use multiple methods (e.g., FRET for enzyme inhibition, SPR for binding kinetics) to confirm activity .
- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Proteomic profiling : Unbiased mass spectrometry identifies off-target interactions that may explain divergent results .
Q. What methodologies assess metabolic stability and pharmacokinetics?
- In vitro assays : Microsomal stability tests (e.g., human liver microsomes + NADPH) quantify CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis evaluates compound availability in circulation .
- Permeability : Caco-2 cell models predict intestinal absorption and blood-brain barrier penetration .
Q. What purification challenges arise during synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
